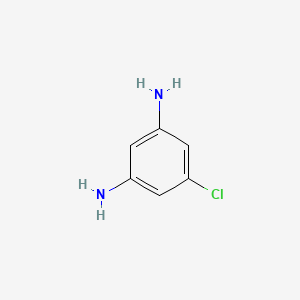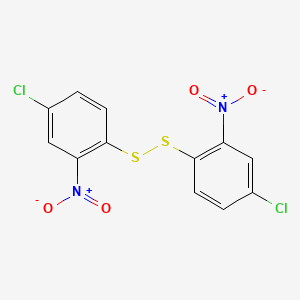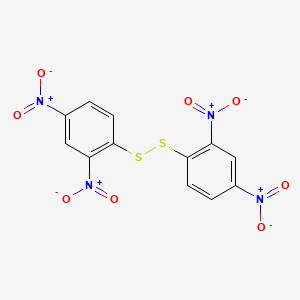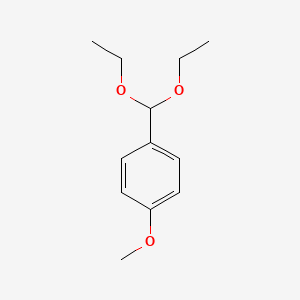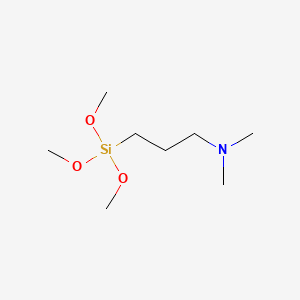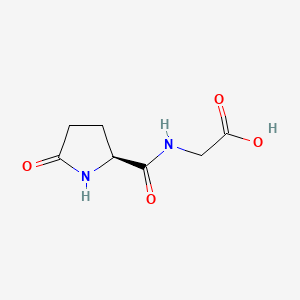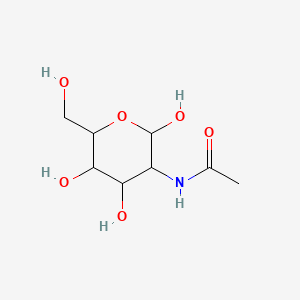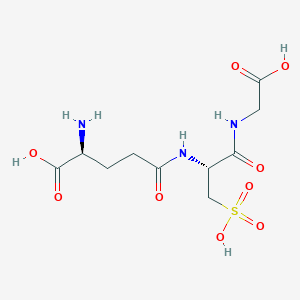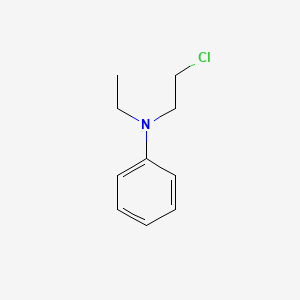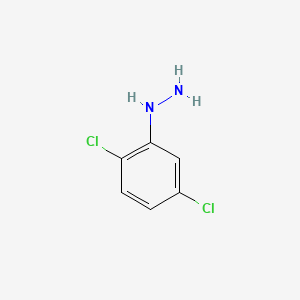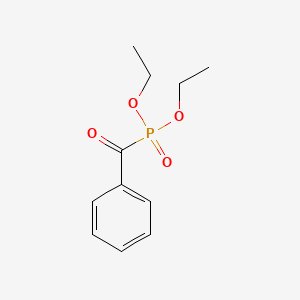
Diethoxyphosphoryl(phenyl)methanone
Descripción general
Descripción
Diethoxyphosphoryl(phenyl)methanone, or DEPM, is an organophosphorus compound that has been studied extensively in the fields of organic chemistry and biochemistry. It is a versatile compound with a variety of applications, including use as a reagent in organic synthesis, as a catalyst in biochemistry, and as a model compound for studying the mechanism of action of organophosphorus compounds.
Aplicaciones Científicas De Investigación
Anticancer Potential
Diethoxyphosphoryl(phenyl)methanone derivatives exhibit promising anticancer properties. These compounds, particularly phenstatin analogs like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, are known to inhibit tubulin polymerization. This action disrupts the microtubule dynamics essential for cancer cell division, leading to cell cycle arrest in the G2/M phase, and inducing apoptosis. The cytotoxicity of these compounds has been demonstrated in tumor cell lines with IC50 values in the nanomolar range, showcasing their potential as chemotherapeutic agents (Magalhães et al., 2013). Further studies confirmed their antitumor activity both in vitro and in vivo without significant toxicity, indicating a promising therapeutic index (Magalhães et al., 2011).
Genotoxicity Studies
Research on the genotoxic effects of related compounds, such as phenstatin analogs, revealed that these substances could induce DNA damage and exert clastogenic effects in human lymphocytes. This finding indicates the compounds' potential for inducing genetic alterations, which contributes to our understanding of their mechanisms of action and safety profiles (Magalhães et al., 2011).
Chemical Synthesis and Structural Studies
The synthesis and structural investigation of diethoxyphosphoryl(phenyl)methanone derivatives have been explored to understand their chemical properties and potential applications further. For instance, the synthesis of novel phenyl(thiophen-2-yl)methanone derivatives and their cytoprotective activities against oxidative stress-induced injury in human cells have been studied. These activities suggest potential for protective interventions in conditions involving oxidative stress (Lian, 2014).
Environmental Interactions
The environmental fate and behavior of related compounds, such as benzophenone derivatives, have also been studied. This research helps understand how these chemicals behave in natural environments, including their stability and potential degradation pathways. Understanding these factors is crucial for assessing the environmental impact of these compounds and their derivatives (Santos & Esteves da Silva, 2019).
Propiedades
IUPAC Name |
diethoxyphosphoryl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMQIAPGYOUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277506 | |
| Record name | Diethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl benzoylphosphonate | |
CAS RN |
3277-27-8 | |
| Record name | NSC2669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



